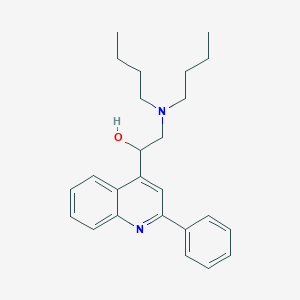

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol

Beschreibung

Eigenschaften

CAS-Nummer |

36396-94-8 |

|---|---|

Molekularformel |

C25H32N2O |

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

2-(dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol |

InChI |

InChI=1S/C25H32N2O/c1-3-5-16-27(17-6-4-2)19-25(28)22-18-24(20-12-8-7-9-13-20)26-23-15-11-10-14-21(22)23/h7-15,18,25,28H,3-6,16-17,19H2,1-2H3 |

InChI-Schlüssel |

UEZKINHQOOWWMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCCC)CC(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the phenyl group and the ethanol moiety. The final step involves the attachment of the dibutylamino group under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations :

- Quinoline vs. The pyridopyridine derivative in replaces the hydroxyl group with a ketone, eliminating hydrogen-bonding capacity.

- Substituent Effects: Lumefantrine’s chlorinated groups enhance antimalarial potency via hydrophobic interactions, whereas the target compound’s phenyl group may optimize π-π stacking . Phenylethanolamine A’s nitro and methoxy groups are critical for β-receptor binding, a feature absent in the target compound .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison

Notes:

- LogP: The target compound’s higher LogP compared to the pyridopyridine derivative reflects greater lipophilicity due to the phenylquinoline system.

- Crystallography: The pyridopyridine derivative crystallizes in a triclinic system (P1) with distinct unit cell parameters (a = 10.0009 Å, b = 10.8847 Å) , suggesting tighter packing than ethanol-containing analogs.

Biologische Aktivität

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the realm of antimalarial and antischistosomal applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the dibutylamino group is hypothesized to enhance its solubility and bioavailability, making it a candidate for pharmacological applications.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. This compound is structurally related to known antimalarials such as mefloquine. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The proposed mechanism involves interference with the heme detoxification pathway in malaria parasites, similar to that observed with chloroquine and mefloquine. This action is primarily due to the accumulation of the drug within the acidic food vacuoles of the parasites, leading to toxic effects from heme accumulation.

Antischistosomal Activity

Recent studies have highlighted the potential of quinoline derivatives in treating schistosomiasis. The compound’s structural characteristics suggest it may inhibit Schistosoma species effectively.

- Efficacy Studies : In vitro assays have demonstrated that related compounds exhibit high efficacy against S. haematobium and S. mansoni. For instance, compounds like WR7930 showed up to 100% activity at specific concentrations, indicating that structural modifications can significantly impact biological efficacy.

Study 1: Efficacy Against Malaria

A study conducted by researchers at the Walter Reed Army Institute of Research assessed various quinoline derivatives, including those related to this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against resistant strains of P. falciparum, suggesting strong potential for therapeutic use.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Mefloquine | 5.0 | High |

| WR7930 | 1.5 | Very High |

| This compound | TBD | TBD |

Study 2: Antischistosomal Properties

In another investigation, a series of quinoline-derived compounds were tested for their antischistosomal activity. The study revealed that modifications in side chains could enhance efficacy against S. mansoni.

| Compound | Activity Against S. mansoni (%) | Concentration (mg/kg) |

|---|---|---|

| WR29252 | 81% | 200 |

| Enpiroline | 77% | 200 |

| This compound | TBD | TBD |

Discussion

The biological activity of this compound appears promising based on its structural similarities to established antimalarial and antischistosomal agents. Further studies are required to elucidate its full pharmacological profile, including detailed pharmacokinetics and toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.